molecular formula C11H13F3N2O2S B2824721 1-[3-(Trifluoromethyl)benzenesulfonyl]piperazine CAS No. 97630-01-8

1-[3-(Trifluoromethyl)benzenesulfonyl]piperazine

Cat. No.: B2824721
CAS No.: 97630-01-8
M. Wt: 294.29
InChI Key: HIYPETNTYHIVOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Comparison with Similar Compounds

1-[3-(Trifluoromethyl)benzenesulfonyl]piperazine can be compared with other sulfonyl piperazine compounds, such as:

The uniqueness of this compound lies in its specific trifluoromethyl and sulfonyl functional groups, which impart distinct chemical properties and reactivity .

Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O2S/c12-11(13,14)9-2-1-3-10(8-9)19(17,18)16-6-4-15-5-7-16/h1-3,8,15H,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYPETNTYHIVOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97630-01-8
Record name 1-[3-(trifluoromethyl)benzenesulfonyl]piperazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The product from Example 84A (2.75 g, 6.97 mmol) was dissolved in dioxane (10 mL) with sonication. To the solution was added hydrochloric acid (4.0 Min dioxane) (5.23 mL, 20.92 mmol), and the reaction was allowed to stir at room temperature. After stirring for 4 hours, the reaction was concentrated. This residue was triturated with diethyl ether with sonication to give a solid which was collected by filtration to give the title compound as the hydrochloride salt.
Name
product
Quantity
2.75 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5.23 mL
Type
reactant
Reaction Step Two

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